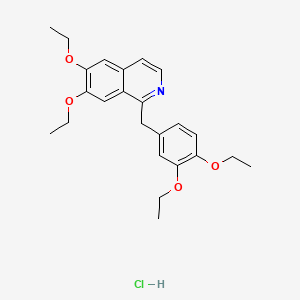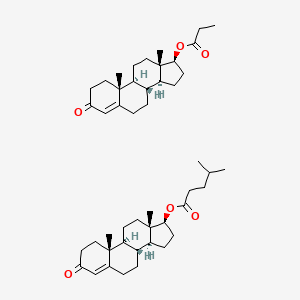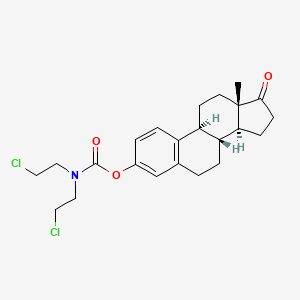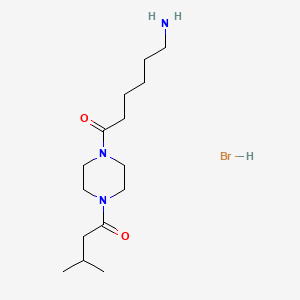
Ethaverinhydrochlorid
Übersicht
Beschreibung
Ethaverine HCl is an effective smooth muscle relaxant.
Wissenschaftliche Forschungsanwendungen
Verbesserung der retinalen Gefäßbarrierefunktion
Ethaverinhydrochlorid wurde als eine Verbindung identifiziert, die die Gefäßbarrierefunktion verbessern kann. Dies geschieht durch Stabilisierung der Zellverbindungen des Gefäßendothels, was entscheidend ist, um Leckagen zu verhindern. Diese Eigenschaft ist besonders vorteilhaft bei der Behandlung von retinalen Gefäßerkrankungen wie diabetischer Retinopathie (DR) und feuchter altersbedingter Makuladegeneration (AMD). Die Verbindung blockiert die Aktivierung des ADP-Ribosylationsfaktors 6 (ARF6), was zu einer verstärkten Membranlokalisierung von VE-Cadherin führt und so die Gefäßbarriere stärkt .
Drug Repurposing zur PDE-Inhibition
Auf der Suche nach neuen therapeutischen Wirkstoffen wurde this compound als Inhibitor von Phosphodiesterase-4 (PDE4) und Phosphodiesterase-5 (PDE5) umfunktioniert. Diese Enzyme sind für die Hydrolyse von intrazellulärem cAMP bzw. cGMP verantwortlich und sind vielversprechende Zielstrukturen für eine Vielzahl von Krankheiten. Die inhibitorische Wirkung von this compound auf diese Enzyme könnte zu neuen Behandlungen für Erkrankungen führen, die mit der zyklischen Nukleotid-Signalübertragung zusammenhängen .
Potenzielle Anwendung in der okulären Therapie
Aufgrund seiner Fähigkeit, Endothelzellverbindungen zu stabilisieren und die Gefäßbarrierefunktion zu verbessern, zeigt this compound Potenzial als therapeutisches Mittel bei Augenleiden, bei denen die Gefäßpermeabilität ein Problem darstellt. Seine Wirksamkeit bei der Blockierung von Leckagen, die durch mehrere Faktoren induziert werden, deutet darauf hin, dass es ein vielseitiger Medikamentenkandidat für verschiedene Augenkrankheiten sein könnte .
Implikationen für die Gefäßgesundheit
Das Gefäßsystem ist für die allgemeine Gesundheit von entscheidender Bedeutung, und die Rolle von this compound bei der Verbesserung der Gefäßbarrierefunktion hat weitreichendere Auswirkungen. Es könnte möglicherweise zur Behandlung oder Bewältigung von Erkrankungen eingesetzt werden, bei denen eine Gefäßhyperpermeabilität vorliegt, wie z. B. Ödeme oder akute Entzündungen .
Forschung zur Endothelzellfunktion
This compound dient als wertvolles Werkzeug in der Forschung, die sich auf das Verständnis der Endothelzellfunktion und der Gefäßpermeabilität konzentriert. Seine klaren Wirkmechanismen bieten eine Grundlage für die Untersuchung der zellulären Pfade, die an der Aufrechterhaltung der Gefäßbarriere beteiligt sind .
Screening-Plattform für Gefäßmedikamente
Die Entwicklung einer impedanzbasierten Medikamenten-Screening-Plattform unter Verwendung von this compound stellt einen bedeutenden Fortschritt bei der Identifizierung von Medikamenten dar, die die Gefäßbarrierefunktion verbessern. Diese Plattform kann genutzt werden, um neue Verbindungen mit ähnlicher oder verbesserter Wirksamkeit bei der Stabilisierung von Endothelzellverbindungen zu entdecken .
Studien zum molekularen Mechanismus
Die Fähigkeit von this compound, die ARF6-Aktivierung zu blockieren, bietet eine einzigartige Möglichkeit, die molekularen Mechanismen zu untersuchen, die der Gefäßbarrierefunktion zugrunde liegen. Die Forschung in diesem Bereich könnte zur Entwicklung gezielter Therapien für Krankheiten führen, die durch Gefäßdysfunktion gekennzeichnet sind .
Wirkmechanismus
Mode of Action
Ethaverine hydrochloride acts as an antagonist for the 5-HT2 and D2 receptors . By blocking these receptors, it can alter the neurotransmission of serotonin and dopamine, respectively . In the case of CDK5, Ethaverine hydrochloride inhibits its activity, which can lead to a decrease in cell proliferation and migration, particularly in non-small cell lung cancer cell lines .
Biochemical Pathways
The primary biochemical pathway affected by Ethaverine hydrochloride is the signaling pathway of serotonin and dopamine due to its antagonistic action on the 5-HT2 and D2 receptors . By blocking these receptors, it can disrupt the normal signaling of these neurotransmitters, potentially leading to various downstream effects . In terms of CDK5, Ethaverine hydrochloride’s inhibitory action can affect various regulatory pathways in the central nervous system and non-neuronal tissues .
Pharmacokinetics
As a derivative of papaverine, it is known to inhibit cardiac l-type calcium channels , which could potentially impact its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of Ethaverine hydrochloride’s action primarily involve the stabilization of endothelial cell junctions and enhancement of the vascular barrier . This is achieved by blocking ADP-ribosylation factor 6 (ARF6) activation, which results in enhanced VE-cadherin membrane localization . Additionally, it has been shown to inhibit cell proliferation and migration in non-small cell lung cancer cell lines by targeting CDK5 .
Action Environment
The action, efficacy, and stability of Ethaverine hydrochloride can be influenced by various environmental factors. For instance, its action is especially pronounced when spasm is present on coronary, cerebral, pulmonary, and peripheral arteries . .
Biochemische Analyse
Biochemical Properties
Ethaverine hydrochloride plays a significant role in biochemical reactions by inhibiting specific enzymes. One of the key enzymes it interacts with is malonic acid decarboxylase, which is involved in the synthesis of catecholamines . By inhibiting this enzyme, ethaverine hydrochloride can modulate the levels of catecholamines, which are crucial for various physiological processes. Additionally, ethaverine hydrochloride has been shown to block ADP-ribosylation factor 6 (ARF6) activation, enhancing VE-cadherin membrane localization and stabilizing endothelial cell junctions .
Cellular Effects
Ethaverine hydrochloride exerts various effects on different cell types and cellular processes. In vascular endothelial cells, it enhances the vascular barrier function by stabilizing cell junctions and blocking cytokine-induced hyperpermeability . This stabilization is achieved through the inhibition of ARF6 activation, which results in increased VE-cadherin membrane localization. In PC12 cells, ethaverine hydrochloride has been shown to inhibit dopamine content, indicating its potential impact on neurotransmitter regulation . Furthermore, ethaverine hydrochloride inhibits the proliferation of A549 cells, a type of non-small cell lung cancer cell line .
Molecular Mechanism
The molecular mechanism of ethaverine hydrochloride involves several key interactions at the molecular level. It directly relaxes smooth muscles by inhibiting calcium ion entry into cells, which is essential for muscle contraction . Additionally, ethaverine hydrochloride inhibits malonic acid decarboxylase, reducing catecholamine synthesis . The compound also blocks ARF6 activation, enhancing VE-cadherin membrane localization and stabilizing endothelial cell junctions . These interactions collectively contribute to its vasodilatory and vascular barrier-enhancing effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethaverine hydrochloride have been observed to change over time. Short-term experiments on guinea pigs demonstrated that ethaverine hydrochloride significantly elevated endocochlear Po2 for 35 to 90 minutes, even when blood pressure temporarily declined . This improvement in cochlear microcirculation coincided with an increase in cochlear microphonic potential. The stability and degradation of ethaverine hydrochloride in laboratory settings have not been extensively studied, but its short-term effects suggest a transient impact on cellular function.
Dosage Effects in Animal Models
The effects of ethaverine hydrochloride vary with different dosages in animal models. In guinea pigs, doses of 5 and 10 mg/kg caused significant elevation of endocochlear Po2, indicating a dose-dependent effect on cochlear microcirculation . Higher doses may lead to adverse effects such as hypotension and arrhythmias . The therapeutic window for ethaverine hydrochloride needs to be carefully determined to balance its beneficial effects with potential toxicity.
Metabolic Pathways
Ethaverine hydrochloride is involved in metabolic pathways related to catecholamine synthesis. By inhibiting malonic acid decarboxylase, it reduces the production of catecholamines, which are essential neurotransmitters and hormones . This inhibition can affect metabolic flux and metabolite levels, potentially influencing various physiological processes. The compound’s metabolism in the liver and its excretion in urine as metabolites have been documented .
Transport and Distribution
Ethaverine hydrochloride is readily absorbed from the gastrointestinal tract and distributed within cells and tissues. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The compound’s ability to impede calcium ion entry into cells further influences its distribution and effects on smooth muscle relaxation .
Subcellular Localization
The subcellular localization of ethaverine hydrochloride is influenced by its interactions with cellular components. It stabilizes endothelial cell junctions by blocking ARF6 activation and increasing VE-cadherin membrane localization . This targeting to specific cellular compartments enhances its activity and function in maintaining vascular barrier integrity. The compound’s ability to inhibit calcium ion entry also suggests its localization in regions involved in calcium signaling and muscle contraction .
Eigenschaften
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUDVKWQBVIKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
486-47-5 (Parent) | |
| Record name | Ethaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047779 | |
| Record name | Ethaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
985-13-7 | |
| Record name | Ethaverine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=985-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethaverine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethaverine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethaverine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z6T599E49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid](/img/structure/B1671325.png)





